3,4-diphenyl-1H-pyridazine-6-thione
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Overview
Description
3,4-diphenyl-1H-pyridazine-6-thione is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diphenyl-1H-pyridazine-6-thione typically involves the reaction of 3,4-diphenylpyridazine with thiourea. The process begins with the preparation of the 3,4-diphenylpyridazine precursor, which is then treated with thiourea in absolute ethanol to form a thiouronium salt. This intermediate is subsequently hydrolyzed with sodium hydroxide and acidified with hydrochloric acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-diphenyl-1H-pyridazine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,4-diphenyl-1H-pyridazine-6-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,4-diphenyl-1H-pyridazine-6-thione involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a keto group, known for its broad spectrum of biological activities.
Thienopyridazine: A fused heterocyclic compound with a thiophene ring, noted for its pharmacological properties.
Uniqueness
3,4-diphenyl-1H-pyridazine-6-thione is unique due to the presence of both phenyl groups and the thione moiety, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
13035-78-4 |
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Molecular Formula |
C16H12N2S |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3,4-diphenyl-1H-pyridazine-6-thione |
InChI |
InChI=1S/C16H12N2S/c19-15-11-14(12-7-3-1-4-8-12)16(18-17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19) |
InChI Key |
UZOSYUWFZOJMHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)NN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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